
Application Notes and Protocols for tat-M2NX in
Rodent Models of Stroke

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: tatM2NX

Cat. No.: B10821555 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide for the utilization of tat-M2NX, a novel

peptide inhibitor of the Transient Receptor Potential Melastatin 2 (TRPM2) channel, in rodent

models of ischemic stroke. The information compiled herein is intended to facilitate the design

and execution of preclinical studies aimed at evaluating the neuroprotective potential of this

compound.

Introduction
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is

characterized by a complex cascade of pathological events initiated by the interruption of blood

flow to the brain. The TRPM2 channel, a calcium-permeable ion channel activated by oxidative

stress and adenosine diphosphate ribose (ADPR) metabolites, has been identified as a key

contributor to neuronal injury following ischemia.[1][2][3] tat-M2NX is a potent and specific

antagonist of the TRPM2 channel.[1][3] It is a cell-permeable peptide designed to cross the

blood-brain barrier and inhibit TRPM2 activation by preventing ligand binding. Preclinical

studies have demonstrated its neuroprotective efficacy in rodent models of stroke, suggesting

its potential as a therapeutic agent.
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tat-M2NX exerts its neuroprotective effects by specifically targeting the TRPM2 ion channel.

During an ischemic event, the production of reactive oxygen species (ROS) leads to DNA

damage and the activation of poly(ADP-ribose) polymerase (PARP). This results in the

accumulation of ADPR, which binds to the NUDT9-H domain on the C-terminus of the TRPM2

channel, causing its activation. TRPM2 activation leads to an influx of Ca2+, contributing to

cellular dysfunction and neuronal death. tat-M2NX is designed to interact with the ADPR

binding pocket of the NUDT9-H domain, thereby preventing channel activation and the

subsequent detrimental downstream signaling. One of the downstream pathways inhibited by

tat-M2NX is the activation of Glycogen Synthase Kinase 3 Beta (GSK3β), a process linked to

neuronal apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://pubmed.ncbi.nlm.nih.gov/31772034/
https://pubmed.ncbi.nlm.nih.gov/31772034/
https://www.researchgate.net/publication/337566095_Characterization_and_optimization_of_the_novel_TRPM2_antagonist_tatM2NX
https://pmc.ncbi.nlm.nih.gov/articles/PMC6964147/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6964147/
https://www.benchchem.com/product/b10821555#how-to-use-tatm2nx-in-rodent-models-of-stroke
https://www.benchchem.com/product/b10821555#how-to-use-tatm2nx-in-rodent-models-of-stroke
https://www.benchchem.com/product/b10821555#how-to-use-tatm2nx-in-rodent-models-of-stroke
https://www.benchchem.com/product/b10821555#how-to-use-tatm2nx-in-rodent-models-of-stroke
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10821555?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10821555?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

